4-O-tert-butyl 8-O-methyl (1R,2S,6S,8R)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,8-dicarboxylate
Description
The compound 4-O-tert-butyl 8-O-methyl (1R,2S,6S,8R)-4,10-diazatricyclo[6.3.0.0²,⁶]undecane-4,8-dicarboxylate is a tricyclic diazabicycloalkane derivative featuring a rigid fused-ring system. Its structure comprises an undecane backbone with two nitrogen atoms at positions 4 and 10, forming a diazatricyclo[6.3.0.0²,⁶] framework. The molecule is further functionalized with a tert-butyl ester at position 4 and a methyl ester at position 6. This stereochemical arrangement confers unique conformational rigidity, which is critical for interactions in biological or catalytic systems.
Properties
IUPAC Name |
4-O-tert-butyl 8-O-methyl (1R,2S,6S,8R)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,8-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-15(2,3)22-14(20)18-7-10-5-16(13(19)21-4)9-17-6-12(16)11(10)8-18/h10-12,17H,5-9H2,1-4H3/t10-,11+,12-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPLUTFWEJFEIK-JBBSTSQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC3(CNCC3C2C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@]3(CNC[C@@H]3[C@H]2C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-tert-butyl 8-O-methyl (1R,2S,6S,8R)-4,10-diazatricyclo[63002,6]undecane-4,8-dicarboxylate involves multiple steps, typically starting with the preparation of the core tricyclic structureThe reaction conditions often include the use of strong bases and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-O-tert-butyl 8-O-methyl (1R,2S,6S,8R)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of diazatricyclo compounds exhibit antimicrobial properties. For instance, compounds similar to 4-O-tert-butyl 8-O-methyl have been shown to possess activity against Gram-negative bacteria. This suggests potential for developing new antibiotics or antimicrobial agents targeting resistant strains .
2. Drug Delivery Systems
The unique structural characteristics of this compound allow for its use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance solubility and bioavailability, making it a candidate for improving the efficacy of poorly soluble medications .
3. RORγ Modulation
Studies have identified this compound as a potential modulator of the RORγ (retinoic acid receptor-related orphan receptor gamma), which plays a crucial role in immune responses and inflammation. As such, it could be useful in developing therapies for autoimmune diseases and inflammatory conditions .
Material Science Applications
1. Polymer Synthesis
The incorporation of 4-O-tert-butyl 8-O-methyl into polymer matrices can improve thermal stability and mechanical properties. Its functional groups can facilitate cross-linking reactions that enhance the durability and performance of polymer materials used in coatings and composites .
2. Catalysis
This compound can serve as a catalyst or catalyst precursor in organic reactions due to its ability to stabilize reactive intermediates. The presence of tert-butyl and methyl groups may enhance its catalytic efficiency by providing steric hindrance that influences reaction pathways favorably .
Biochemical Applications
1. Enzyme Inhibition
Research has shown that certain diazatricyclo compounds can act as enzyme inhibitors by mimicking substrate structures or binding to active sites. This property can be exploited in drug design to create inhibitors for specific enzymes involved in metabolic pathways or disease processes .
2. Molecular Probes
Due to its unique structural features, this compound can be utilized as a molecular probe in biochemical assays. Its ability to selectively bind to specific biomolecules makes it valuable for studying interactions within biological systems .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on Antimicrobial Properties | Demonstrated effectiveness against E.coli strains | Potential antibiotic development |
| Research on Drug Delivery | Enhanced solubility and bioavailability of hydrophobic drugs | Improved therapeutic outcomes |
| Investigation of RORγ Modulation | Identified as a promising candidate for autoimmune disease treatment | Development of novel anti-inflammatory drugs |
Mechanism of Action
The mechanism of action of 4-O-tert-butyl 8-O-methyl (1R,2S,6S,8R)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,8-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural and Molecular Differences
- Core Framework : The spiro[4.5]decane system in this compound (CAS: 2028341-89-9) contrasts with the tricyclo[6.3.0.0²,⁶]undecane system of the target compound. The former adopts a spirocyclic architecture, while the latter features fused bicyclic rings bridged by an additional carbon-carbon bond.
- Substituents : Both compounds share tert-butyl and alkyl ester groups but differ in their positions and substituent types. The spiro compound has an ethyl ester at position 4 and a tert-butyl ester at position 8, whereas the target compound uses a methyl ester at position 7.
- Molecular Formula :
Implications of Structural Variations
- However, the smaller methyl ester in the target compound may reduce bulk compared to the ethyl ester in the spiro analog, influencing solubility and binding pocket compatibility.
- Synthetic Complexity : The tricyclic system likely requires more intricate synthetic steps (e.g., ring-closing metatheses or multi-step cyclizations) compared to spiro systems, which often utilize ketone-amine condensations .
Tert-butyl Carbamate Derivatives
highlights tert-butyl carbamate intermediates used in dehydroiodination reactions to generate oxabicyclo[3.2.1]octene derivatives. While these lack the diazatricyclo framework, they share the tert-butyl carbamate moiety, which is a common protecting group in organic synthesis. This suggests that the target compound’s tert-butyl ester may serve a similar role in stabilizing reactive intermediates during synthesis .
Research Findings and Data Gaps
Key Data Table
Critical Observations
- Data Limitations : Physical properties (e.g., melting point, solubility) and biological activity data for both compounds are absent in the provided evidence, limiting direct functional comparisons.
Biological Activity
The compound 4-O-tert-butyl 8-O-methyl (1R,2S,6S,8R)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,8-dicarboxylate is a member of the diazatricycloalkane family and has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of the tert-butyl and methyl substituents enhances lipophilicity and may influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Research has indicated potential efficacy against bacterial and fungal strains.
- Neurological Effects : Certain analogs have been studied for their effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system or other tissues, influencing signaling pathways.
- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in critical metabolic pathways.
- Cell Membrane Interaction : The lipophilic nature allows for interaction with cell membranes, potentially altering membrane fluidity and function.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antitumor Studies : A study demonstrated that derivatives of diazatricyclo compounds exhibited IC50 values in the low micromolar range against several cancer cell lines. The mechanism was associated with the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Activity : Research highlighted the effectiveness of related compounds against Staphylococcus aureus and Candida albicans. The compounds disrupted cell wall synthesis and function.
- Neurological Implications : Investigations into the neuroprotective effects revealed that certain analogs could enhance synaptic plasticity in animal models, suggesting potential therapeutic applications in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. How can researchers optimize the stereoselective synthesis of this diazatricyclo compound?
- Methodological Answer: Begin by analyzing the stereochemical constraints of the tricyclic core using X-ray crystallography (if available) or computational modeling (e.g., DFT calculations) to identify steric or electronic biases. Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts for carboxylate formation) to control the (1R,2S,6S,8R) configuration. Monitor reaction progress via HPLC with chiral stationary phases to assess enantiomeric excess .
- Key Considerations: Compare yields and selectivity under varying conditions (solvent polarity, temperature) and validate purity via NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for characterizing functional group stability in this compound?
- Methodological Answer: Use thermogravimetric analysis (TGA) to assess thermal stability of the tert-butyl and methyl ester groups. Perform pH-dependent stability studies (e.g., in aqueous buffers) with UV-Vis spectroscopy or LC-MS to detect hydrolysis or degradation products. Assign functional group vibrations via FT-IR and correlate with computational frequency calculations .
- Key Considerations: Cross-validate results with kinetic studies (Arrhenius plots for degradation rates) and control humidity during storage to prevent ester hydrolysis .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for tricyclic core formation?
- Methodological Answer: Apply density functional theory (DFT) to model competing pathways (e.g., Diels-Alder vs. intramolecular cyclization). Calculate activation energies and transition states for each pathway using software like Gaussian or ORCA. Validate models by comparing predicted regioselectivity with experimental NMR data (e.g., - COSY for connectivity) .
- Key Considerations: Address discrepancies by incorporating solvent effects (CPCM model) and entropy contributions. Reconcile computational predictions with kinetic isotope effect (KIE) experiments .
Q. What strategies are effective for studying metabolic or enzymatic interactions of this compound?
- Methodological Answer: Use cytochrome P450 inhibition assays (e.g., fluorogenic substrates) to screen for metabolic stability. Pair with molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites. Validate via LC-MS/MS quantification of metabolites in hepatocyte incubations .
- Key Considerations: Account for species-specific metabolism (e.g., human vs. rodent liver microsomes) and correlate results with in silico ADMET predictions .
Q. How can researchers design experiments to address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer: Conduct Hansen solubility parameter (HSP) analysis to quantify dispersive, polar, and hydrogen-bonding contributions. Perform phase diagrams via cloud-point titration (e.g., with n-hexane/ethanol mixtures). Validate with molecular dynamics (MD) simulations to observe solvent-shell interactions .
- Key Considerations: Reconcile experimental solubility with logP calculations (e.g., using ChemAxon or ACD/Labs) and assess aggregation via dynamic light scattering (DLS) .
Methodological Guidance for Data Contradictions
Q. How to resolve inconsistencies in stereochemical assignments reported across studies?
- Step 1: Re-analyze raw NMR data (e.g., NOESY/ROESY) to confirm spatial proximity of substituents.
- Step 2: Compare experimental optical rotation with calculated values (e.g., using TDDFT for electronic circular dichroism).
- Step 3: Reproduce synthesis under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to rule out epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
